3-Chloro-2,2,3-trimethyl-hexane
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Overview
Description
3-Chloro-2,2,3-trimethyl-hexane is an organic compound belonging to the class of alkanes It is a branched alkane with a chlorine atom attached to the third carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,2,3-trimethyl-hexane can be synthesized through the chlorination of 2,2,3-trimethyl-hexane. The reaction typically involves the use of chlorine gas (Cl₂) under controlled conditions, such as in the presence of ultraviolet light or a radical initiator, to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient chlorination.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2,3-trimethyl-hexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). These reactions typically occur under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination, resulting in the formation of alkenes.
Major Products
Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination: The major product is an alkene, such as 2,2,3-trimethyl-1-hexene.
Scientific Research Applications
3-Chloro-2,2,3-trimethyl-hexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of halogenated alkanes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2,3-trimethyl-hexane in chemical reactions involves the formation of a carbocation intermediate during substitution reactions. The chlorine atom, being electronegative, can stabilize the carbocation, facilitating the reaction. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethyl-hexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2,2-dimethyl-pentane: Similar structure but with a shorter carbon chain.
3-Chloro-2,2,4-trimethyl-pentane: Similar structure but with different branching.
Uniqueness
3-Chloro-2,2,3-trimethyl-hexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
102449-95-6 |
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Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-chloro-2,2,3-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-6-7-9(5,10)8(2,3)4/h6-7H2,1-5H3 |
InChI Key |
QJQYBBVCLQUTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)(C)C)Cl |
Origin of Product |
United States |
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